molecular formula C18H22O3 B2630247 3-(1-Adamantyl)-4-methoxybenzoic acid CAS No. 104224-62-6

3-(1-Adamantyl)-4-methoxybenzoic acid

Cat. No. B2630247
CAS RN: 104224-62-6
M. Wt: 286.371
InChI Key: RWZRMETXJWTWQW-UHFFFAOYSA-N
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Description

“3-(1-Adamantyl)-4-methoxybenzoic acid” is a compound that features an adamantyl group, which is a polycyclic hydrocarbon known for its unique structural, biological, and stimulus-responsive properties . The adamantyl group is a fusion of three cyclohexane rings, making the molecule both rigid and virtually stress-free . The spatial arrangement of carbon atoms in the adamantyl group is the same as in the diamond crystal .


Synthesis Analysis

The synthesis of “3-(1-Adamantyl)-4-methoxybenzoic acid” involves several steps. The synthesis scheme includes alkylation of 4-bromophenol at position 2 of the 1-adamantanol benzene ring, O-alkylation of the resulting 2-(1-adamantyl)-4-bromophenol with methyl iodide, coupling of the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst, and finally, alkaline hydrolysis of methyl-6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate .


Molecular Structure Analysis

The molecular structure of “3-(1-Adamantyl)-4-methoxybenzoic acid” is characterized by the fusion of three cyclohexane rings, which is a characteristic feature of the adamantyl group . The relative configurations of diastereoisomers have been determined by NMR spectroscopy comparing the values of coupling constants .


Chemical Reactions Analysis

The key stage in constructing the carbon skeleton of “3-(1-Adamantyl)-4-methoxybenzoic acid” is the formation of the C-C bond between the 3-(1-adamantyl)-4-methoxyphenyl and 2-carbomethoxy-6-naphthyl fragments . This is achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .

Scientific Research Applications

1. Magnetic Properties and π-Stacking

The compound 3-Adamantyl-1-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, closely related to 3-(1-Adamantyl)-4-methoxybenzoic acid, demonstrates significant properties in magnetic susceptibility studies. This compound crystallizes as chains of radicals with isolated spin-bearing benzotriazinyl moieties, indicating typical paramagnetic behavior due to non-interacting spins (Constantinides et al., 2016).

2. Antiproliferative and Apoptotic Activities in Cancer Cells

The molecule E)-4-[3'-(1-adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid, derived from a similar compound, exhibits significant apoptotic and antiproliferative activities. It acts as a potent agent against various cancer cell lines, including acute myeloid leukemia and breast, lung, and prostate cancer cells. This compound also inhibits SHP-2 protein-tyrosine phosphatase, which is elevated in some leukemias (Dawson et al., 2007).

3. Synthesis and Applications in Dermatology

A compound closely related to 3-(1-Adamantyl)-4-methoxybenzoic acid, specifically 6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid, has been synthesized in [14C]-labelled form and is a promising new agent for the treatment of disorders of keratinization (Pilgrim et al., 1991).

4. Interaction with DNA and Potential Therapeutic Applications

6[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene®), a compound related to 3-(1-Adamantyl)-4-methoxybenzoic acid, shows significant interaction with DNA. The interaction is stabilized mainly by hydrophobic interactions related to the adamantyl group, making it an interesting compound for therapeutic applications (Milanese et al., 2011).

5. Antimicrobial Activity

Adamantane derivatives, including those structurally similar to 3-(1-Adamantyl)-4-methoxybenzoic acid, have shown potent broad-spectrum antimicrobial activity against various bacteria and the yeast-like pathogenic fungus Candida albicans. This highlights their potential as therapeutic agents in antimicrobial treatments (El-Emam et al., 2012).

Mechanism of Action

While the specific mechanism of action for “3-(1-Adamantyl)-4-methoxybenzoic acid” is not mentioned in the search results, it’s worth noting that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Safety and Hazards

While specific safety data for “3-(1-Adamantyl)-4-methoxybenzoic acid” was not found, it’s important to note that safety data sheets for similar compounds, such as 1-Adamantylamine, indicate potential hazards such as skin and eye irritation, respiratory irritation, and environmental hazards .

Future Directions

The future directions for “3-(1-Adamantyl)-4-methoxybenzoic acid” and similar compounds could involve further exploration of their unique properties and potential applications. For instance, the Suzuki-Miyaura method, a contemporary method of forming C-C bonds, has been proposed as a key stage in constructing the carbon skeleton of the compound .

properties

IUPAC Name

3-(1-adamantyl)-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-21-16-3-2-14(17(19)20)7-15(16)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZRMETXJWTWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Adamantyl)-4-methoxybenzoic acid

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl-3-(1-adamantyl)-4-methoxybenzoate (0.27 g, 0.85 mmol) in THF (30 ml) was added a solution of NaOH (0.04 g) in H2O (1 ml), followed by the addition of EtOH (2 ml). The mixture was refluxed for 4 h, then cooled to room temperature and acidified with 1M HCl solution. The crude product was taken in EtOAc (100 ml) and the organic layer was washed with H2O, and dried over MgSO4 and filtered. The filtrate was evaporated to dryness to give the title product (0.22 g, 85%) as colourless solid. 1H-NMR (CDCl3) 1.77 (s, 6H), 2.03 (s, 3H), 2.09 (s, 6H), 3.89 (s, 3H), 6.88 (d, 1H, J=8.44 Hz), 7.93-7.98 (m, 2H).
Name
methyl-3-(1-adamantyl)-4-methoxybenzoate
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0.04 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
85%

Synthesis routes and methods II

Procedure details

In a 100 ml three-necked flask, and under a nitrogen environment, are placed 1 g of 1-acetoxyadamantane and 50 ml of n-heptane. After dissolution, 0.25 g of concentrated sulfuric acid is added drop by drop at a temperature of approximately 22° C. and 0.783 g of 4-methoxybenzoic acid is poured in slowly. After leaving the mixture well agitated for 48 hours, 50 ml of denatured ethanol are added and the insoluble material is filtered Concentration of the filtrate volume to three quarters yields a solid white precipitate which is filtered with sintered glass. It is dried in a vacuum oven for 24 hours at 30° C. and 0.680 g of expected raw product was collected (Melting point: 245°-246° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
0.783 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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